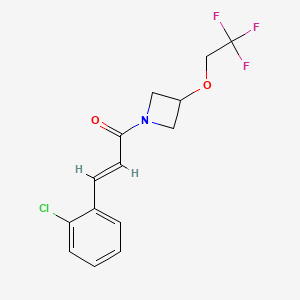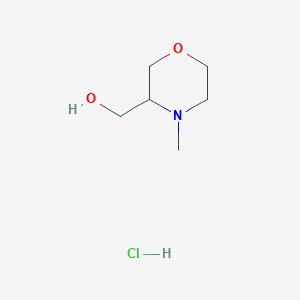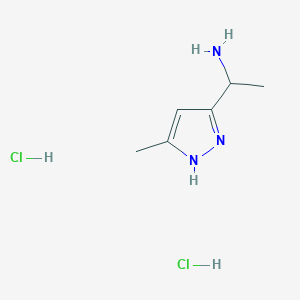![molecular formula C12H11FO2 B2545800 Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate CAS No. 2374238-08-9](/img/structure/B2545800.png)
Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate” is a chemical compound that belongs to the class of highly strained saturated bicyclic carbocycles known as Bicyclo [1.1.0]butanes (BCBs) . These compounds have garnered increasing attention in recent years due to their potential in various chemical applications .
Synthesis Analysis
The synthesis of BCBs like “Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate” often involves a diastereoselective process. This process includes the cycloaddition of BCBs with other compounds such as triazolinedione or nitrosoarenes . The subsequent cleavage of N – N or N – O bonds of cycloadducts provides cyclobutane derivatives .Molecular Structure Analysis
The molecular structure of BCBs is unique due to their high strain energy. This makes them among the most structurally compact cyclic molecules known . The olefinic character of the bridgehead bond enables BCBs to be elaborated into various other ring systems .Chemical Reactions Analysis
BCBs are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo [1.1.1]pentanes . The inherent strain of the bicyclic scaffold often necessitates linear syntheses of specific BCB targets .Physical And Chemical Properties Analysis
The physical and chemical properties of BCBs like “Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate” are largely determined by their unique molecular structure. The high strain energy of these compounds contributes to their reactivity in chemical reactions .Wissenschaftliche Forschungsanwendungen
Strain Release Chemistry and Small Ring Synthesis
MFBC serves as an intermediate in “strain release” chemistry. Its inherent ring strain (approximately 66 kcal/mol) makes it valuable for synthesizing substituted four-membered rings and bicyclo[1.1.1]pentanes. Researchers utilize MFBC to create small ring building blocks, enabling the construction of complex molecular architectures .
Bioconjugation Processes
BCBs, including MFBC, exhibit chemoselectivity for cysteine alkylation under mild conditions. This property makes them useful tools for protein bioconjugation. For instance, BCB Ibrutinib has been employed in this context .
Bicyclo[1.1.1]pentane (BCP) Precursors
1,3-disubstituted BCBs like MFBC are attractive precursors to BCPs. BCPs are valuable motifs in drug design. A formal carbene insertion into the C1–C3 bond of MFBC leads to BCPs, expanding their synthetic utility .
Functionalized 1-Halo-3 …
MFBC derivatives can be halogenated, leading to highly functionalized compounds. This chemistry has broad substrate scope and tolerance, making it applicable to biologically relevant targets such as peptides, nucleosides, and pharmaceuticals .
Structurally Unique Compounds
MFBC’s bridging C(1)-C(3) bond and nitrogen atom at one bridgehead position make it structurally unique. Researchers explore its diverse chemistry, including reactions and transformations .
Wirkmechanismus
Target of Action
The exact target of “Methyl 3-(3-fluorophenyl)bicyclo[11Bcbs are known to be valuable intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[111]pentanes .
Mode of Action
The mode of action of “Methyl 3-(3-fluorophenyl)bicyclo[11Bcbs generally undergo reactions driven by a strain-releasing force .
Biochemical Pathways
The specific biochemical pathways affected by “Methyl 3-(3-fluorophenyl)bicyclo[11Bcbs have been used as intermediates in the synthesis of various bioactive compounds .
Result of Action
The molecular and cellular effects of “Methyl 3-(3-fluorophenyl)bicyclo[11Bcbs have been used as tools for protein bioconjugation, where they exhibit high chemoselectivity for the alkylation of cysteine residues under mild conditions .
Zukünftige Richtungen
The future directions in the study and application of BCBs like “Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate” are promising. There is a resurgence of interest in strained carbocyclic species due to their potential as bioisosteres, high fraction of sp3 carbons, and limited appearance in the patent literature . New approaches for preparing, functionalizing, and using BCBs in “strain-release” transformations have positioned BCBs to be powerful synthetic workhorses .
Eigenschaften
IUPAC Name |
methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO2/c1-15-10(14)12-6-11(12,7-12)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLXKMLYGQVWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(2-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2545722.png)

![Octahydro-1lambda6-cyclopenta[b]thiomorpholine-1,1-dione hydrochloride](/img/structure/B2545726.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2545730.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2-chlorophenyl)-N-methylmethanesulfonamide](/img/structure/B2545736.png)
![2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine](/img/structure/B2545738.png)
![(4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2545739.png)
![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2545740.png)